

3-Methyl-2-methylaminoimidazo[4,5-f]quinoline chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	3-Methyl-2-
Compound Name:	<i>methylaminoimidazo[4,5-f]quinoline</i>
Cat. No.:	B013716

[Get Quote](#)

An In-depth Technical Guide to **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is a heterocyclic aromatic amine and a structural analog of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a well-documented mutagen and carcinogen found in cooked meats. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline**, with a focus on its mutagenic potential. Detailed experimental methodologies for its synthesis and mutagenicity assessment are presented, along with a summary of its physicochemical properties.

Chemical Structure and Properties

3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is characterized by a fused quinoline and imidazole ring system, with a methyl group attached to the imidazole nitrogen at position 3 and a methylamino group at position 2.

Chemical Structure:

Table 1: Physicochemical Properties of **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline**

Property	Value	Reference
CAS Number	102408-26-4	[1] [2]
Molecular Formula	C ₁₂ H ₁₂ N ₄	[1] [2]
Molecular Weight	212.25 g/mol	[1] [2]

Synthesis

The synthesis of **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** and its analogs was first described by Grivas and Olsson in 1985. The general synthetic approach involves the construction of the imidazoquinoline core followed by the introduction of the methyl and methylamino substituents.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of related aminoimidazoquinolines is outlined in the work by Grivas and Olsson (1985). While the specific yield for **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** is not provided in the abstract, the general methodology is applicable. The synthesis typically involves the reaction of a suitable diaminoquinoline precursor with cyanogen bromide to form the imidazole ring, followed by methylation reactions.

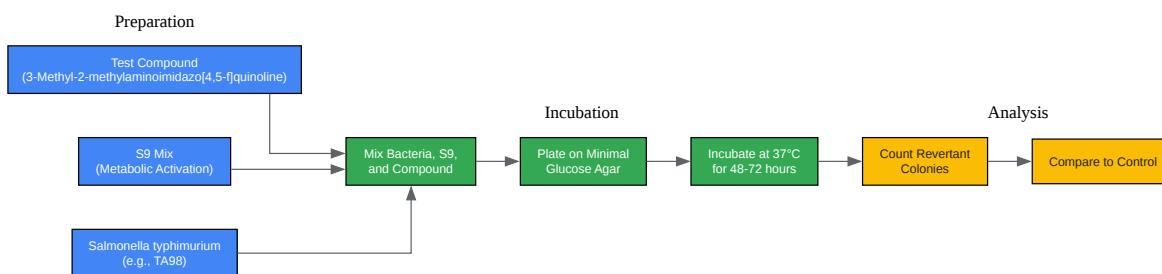
Biological Activity: Mutagenicity

The primary biological activity associated with **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** is its potent mutagenicity, as demonstrated in the Ames test.

Ames Test Results

Studies on analogs of IQ have shown that methylation of the exocyclic amino group significantly contributes to the mutagenic activity of these compounds. **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** exhibits extraordinarily high mutagenic potency in the Ames test.[\[1\]](#)

Table 2: Mutagenicity Data for **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** and Related Compounds


Compound	Salmonella typhimurium Strain	Metabolic Activation (S9)	Mutagenic Potency (revertants/µg)	Reference
3-Methyl-2-methylaminoimidazo[4,5-f]quinoline	TA98	Required	Data not available in abstract	[3]
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)	TA98	Required	High	[3]

Note: Specific quantitative data for **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** from the primary literature is pending access to the full-text article.

Experimental Protocol: Ames Test

The mutagenicity of **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** was evaluated using the *Salmonella* typhimurium/microsome assay (Ames test), as described by Ames et al. (1975).

Workflow for Ames Test:

[Click to download full resolution via product page](#)

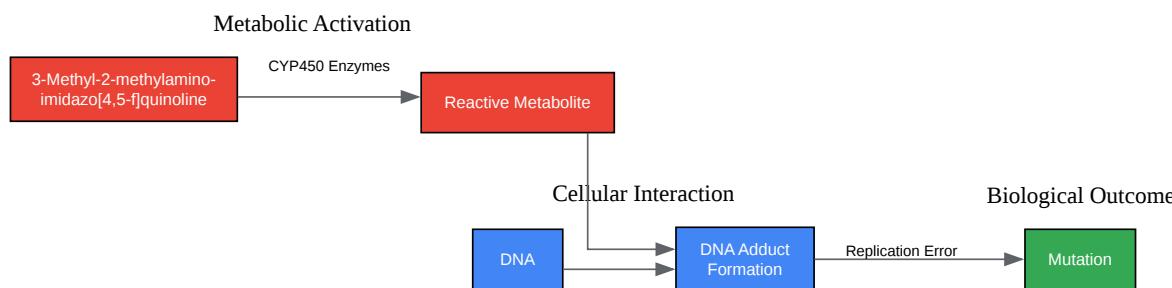
Caption: Workflow of the Ames test for mutagenicity assessment.

Methodology:

- Bacterial Strain: A histidine-requiring strain of *Salmonella typhimurium* (e.g., TA98, which is sensitive to frameshift mutagens) is used.
- Metabolic Activation: The test compound is incubated with the bacterial strain in the presence of a liver homogenate fraction (S9 mix) to mimic metabolic activation in mammals.
- Plating: The mixture is plated on a minimal agar medium lacking histidine.
- Incubation: The plates are incubated for 48-72 hours at 37°C.
- Scoring: Only bacteria that have undergone a reverse mutation (revertants) to a histidine-producing state can grow and form colonies. The number of revertant colonies is counted and compared to a negative control.

Structure-Activity Relationship and Signaling Pathways

The mutagenic activity of aminoimidazoquinolines is highly dependent on their chemical structure.


Key Structural Features for Mutagenicity

- Methyl Group at Position 3: The presence of a methyl group on the imidazole ring is a major contributor to the high mutagenic potency.[3]
- Exocyclic Amino Group: Methylation of the exocyclic amino group, as seen in **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline**, also significantly influences mutagenicity.[3]
- Quinoline Nitrogen: The nitrogen atom within the quinoline ring system is crucial for the compound's mutagenic activity.[3]

Proposed Mechanism of Action and Signaling Pathway

While specific signaling pathways for **3-Methyl-2-methylaminoimidazo[4,5-f]quinoline** have not been elucidated, the mechanism of action for the closely related IQ involves metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations.

Logical Relationship of Mutagenesis:

[Click to download full resolution via product page](#)

Caption: Proposed metabolic activation and mutagenic pathway.

Conclusion

3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is a potent mutagen whose activity is dictated by specific structural features, notably the methylation at the N3 position of the imidazole ring and the exocyclic amino group. Further research is warranted to fully elucidate its metabolic pathways, the specific nature of its DNA adducts, and its carcinogenic potential. The experimental protocols outlined in this guide provide a foundation for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5-f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methyl-2-methylaminoimidazo[4,5-F]quinoline chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013716#3-methyl-2-methylaminoimidazo-4-5-f-quinoline-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com